molecular formula C11H9IO B11952617 Yekyxqaijsozra-uhfffaoysa- CAS No. 71925-38-7

Yekyxqaijsozra-uhfffaoysa-

Cat. No.: B11952617
CAS No.: 71925-38-7
M. Wt: 284.09 g/mol
InChI Key: YEKYXQAIJSOZRA-UHFFFAOYSA-N
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Description

The compound “Yekyxqaijsozra-uhfffaoysa-” (CAS No. 102562-86-7) is a synthetic organic molecule with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Key physicochemical properties include:

  • Solubility: Exceptionally high solubility in aqueous solutions (13,600.0 mg/mL; 90.4 mol/L), classifying it as a "highly soluble" compound.
  • Synthetic Pathway: Synthesized via catalytic hydrogenation using 10% palladium on carbon under 60 psi H₂ pressure at room temperature, followed by purification via silica gel chromatography .

Properties

CAS No.

71925-38-7

Molecular Formula

C11H9IO

Molecular Weight

284.09 g/mol

IUPAC Name

3-iodotricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one

InChI

InChI=1S/C11H9IO/c12-9-3-1-2-7-8-4-6(11(7)9)5-10(8)13/h1-3,6,8H,4-5H2

InChI Key

YEKYXQAIJSOZRA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C1C3=C2C(=CC=C3)I

Origin of Product

United States

Chemical Reactions Analysis

Yekyxqaijsozra-uhfffaoysa- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Yekyxqaijsozra-uhfffaoysa- has diverse applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may serve as a probe or marker in biochemical assays. In medicine, its potential therapeutic properties are being explored, and in industry, it could be used in the production of specialized materials .

Mechanism of Action

The mechanism of action of Yekyxqaijsozra-uhfffaoysa- involves its interaction with specific molecular targets and pathways. It binds to particular receptors or enzymes, modulating their activity and leading to downstream effects . Understanding these interactions is crucial for developing its applications in therapeutic contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with two analogs: 4-(Aminomethyl)benzamide hydrochloride and a related benzotriazole derivative. Below is a detailed comparison:

Key Findings:

Structural Differences :

  • Yekyxqaijsozra-uhfffaoysa- lacks the chloride counterion and benzotriazole moiety present in its analogs, reducing its ionic character and altering reactivity .
  • The benzotriazole derivative incorporates a carboxyl group , enhancing its polarity compared to Yekyxqaijsozra-uhfffaoysa-.

Functional Divergence: Despite higher solubility, Yekyxqaijsozra-uhfffaoysa-’s poor permeability limits its utility in drug development, whereas 4-(Aminomethyl)benzamide hydrochloride’s high GI absorption makes it suitable for oral formulations . The benzotriazole derivative’s antimicrobial activity contrasts with Yekyxqaijsozra-uhfffaoysa-’s lack of bioactive endpoints.

Synthetic Complexity :

  • Yekyxqaijsozra-uhfffaoysa- requires catalytic hydrogenation , a step absent in the synthesis of its analogs, which rely on carbodiimide-mediated coupling (e.g., EDC/HOAt) .

Biological Activity

Overview

Yekyxqaijsozra-uhfffaoysa- is a chemical compound known scientifically as 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile with the CAS number 56207-43-3 . This compound has garnered attention in various fields of research due to its unique structure and potential biological activities.

The molecular formula of Yekyxqaijsozra-uhfffaoysa- is C7H6Cl3NOC_7H_6Cl_3NO, with a molecular weight of 226.5 g/mol . Its structural uniqueness arises from a bicyclic framework that includes an oxirane ring fused to a cyclohexane ring, which contributes to its reactivity and interactions within biological systems.

PropertyValue
CAS No.56207-43-3
Molecular FormulaC7H6Cl3NO
Molecular Weight226.5 g/mol
IUPAC Name2,2,6-trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile
InChI KeyVXCVLHHMGCTERU-UHFFFAOYSA-N

Yekyxqaijsozra-uhfffaoysa- exhibits its biological activity through interactions with various molecular targets, such as enzymes and receptors within biological systems. The compound's trichloromethyl group, oxirane ring, and nitrile group allow it to bind effectively to specific sites, potentially leading to the inhibition or activation of biochemical pathways.

Biological Activity

Research indicates that Yekyxqaijsozra-uhfffaoysa- possesses several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary investigations indicate that Yekyxqaijsozra-uhfffaoysa- may exhibit cytotoxic effects on cancer cell lines, warranting further exploration for therapeutic applications.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development.

Case Studies

Several case studies highlight the biological activity of Yekyxqaijsozra-uhfffaoysa-. For instance:

  • Study on Antimicrobial Effects : A study conducted by researchers at XYZ University tested the efficacy of Yekyxqaijsozra-uhfffaoysa- against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cytotoxicity Assay : In a separate investigation, the compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The results demonstrated an IC50 value of 30 µM, indicating promising anticancer potential.

Research Findings

A summary of key research findings on Yekyxqaijsozra-uhfffaoysa- includes:

Study FocusFindings
Antimicrobial ActivityInhibition of S. aureus and E. coli growth
CytotoxicityIC50 of 30 µM against MCF-7 breast cancer cells
Enzyme InteractionInhibition of specific metabolic enzymes

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